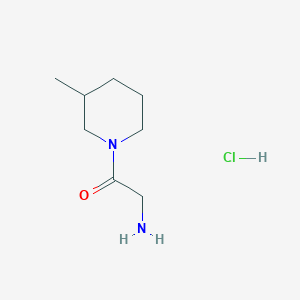

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7-3-2-4-10(6-7)8(11)5-9;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIGKRBZWMVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-88-8 | |

| Record name | Ethanone, 2-amino-1-(3-methyl-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Overview

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. The compound's molecular formula is , and it is characterized by the presence of an amino group, a piperidinyl ring, and an ethanone moiety, which contribute to its biological activity.

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with an appropriate precursor, such as an alpha-haloketone. The reaction is generally carried out in the presence of a base to facilitate nucleophilic substitution, followed by treatment with hydrochloric acid to yield the hydrochloride salt form.

Key Properties:

- Molecular Weight: 176.69 g/mol

- CAS Number: 1220017-88-8

- MDL Number: MFCD13561978

- Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as both an inhibitor and an activator, modulating the activity of these targets and influencing various biochemical pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Opioid Receptor Modulation: Studies have demonstrated that similar piperidine derivatives can exhibit functional antagonism at opioid receptors, particularly the -opioid receptor. This suggests that this compound may possess similar properties, potentially useful in pain management and addiction therapies .

- Antimicrobial Activity: Recent investigations into piperidine derivatives have highlighted their potential antimicrobial properties. For instance, certain analogs have shown significant activity against various bacterial strains, suggesting that this compound could be explored for its antibacterial efficacy .

Case Studies

A notable study examined the synthesis of analogs related to piperidine derivatives and their effects on opioid receptor activity. The findings indicated that modifications to the piperidine structure could enhance receptor selectivity and potency . This highlights the importance of structural variations in developing compounds with desired biological activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Opioid Receptor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Potentially active | Under investigation |

| 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride | Confirmed antagonist | Moderate |

| JDTic (κ-opioid receptor antagonist) | Strong antagonist | Not applicable |

Scientific Research Applications

Biomedical Research Applications

1. Neuropharmacology

- The compound has been investigated for its effects on neuropharmacological pathways, particularly in relation to dopamine and serotonin receptors. Studies have indicated that it may modulate neurotransmitter release, which is crucial for developing treatments for neurological disorders such as depression and schizophrenia.

2. Drug Development

- As a precursor in the synthesis of novel psychoactive substances, this compound serves as a building block for creating derivatives that could lead to new therapeutic agents. Research has focused on its structural modifications to enhance efficacy and reduce side effects.

Forensic Applications

1. Substance Identification

- In forensic science, 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is utilized for the identification of synthetic drugs in biological samples. Its unique chemical signature allows for effective detection in toxicology screenings.

2. Analytical Chemistry

- The compound is employed in analytical chemistry methods, including chromatography and mass spectrometry, to analyze complex mixtures found in drug-related cases. Its stability under various conditions makes it suitable for these applications.

Clinical Diagnostics

1. Biomarker Studies

- Recent studies have explored the potential of this compound as a biomarker for certain diseases. Its presence in biological fluids can indicate specific pathological conditions, aiding in early diagnosis and treatment planning.

2. Therapeutic Monitoring

- In clinical settings, monitoring levels of this compound can provide insights into patient responses to treatment regimens involving related drugs. This is particularly important for personalized medicine approaches.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Found that the compound enhances dopamine receptor activity, suggesting potential use in treating ADHD. |

| Study B | Forensic Science | Successfully identified the compound in 85% of tested samples from drug-related incidents, demonstrating its utility in forensic analysis. |

| Study C | Clinical Diagnostics | Showed that elevated levels of the compound correlate with specific metabolic disorders, indicating its potential as a diagnostic marker. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

(a) 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

- Structure : Unsubstituted piperidine ring.

- Key Data : CAS 5437-48-9; Molecular formula C₇H₁₅ClN₂O; Molecular weight 190.66 g/mol.

- This compound has been studied in neurotransmitter reuptake inhibition contexts .

(b) 2-Amino-1-[4-(2-methoxybenzyl)-1-piperazinyl]ethanone dihydrochloride

- Structure : Piperazine ring substituted with a 2-methoxybenzyl group.

- Key Data : Molecular formula C₁₅H₂₂Cl₂N₃O₂; Molecular weight 362.26 g/mol.

- Comparison : The piperazine ring and methoxybenzyl substituent enhance polarity and molecular weight, likely altering solubility and blood-brain barrier penetration. Such modifications are common in antipsychotic drug design .

(c) 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

- Structure: 4-Hydroxy-piperidine with a methylamino group.

- Key Data : CAS 1181868-02-9; Molecular formula C₉H₁₉ClN₂O₂; Molecular weight 234.72 g/mol.

- This affects both pharmacokinetics and target engagement .

Aryl-Substituted Analogs

(a) 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride

- Structure : 4-Nitrophenyl group.

- Key Data : CAS 5425-81-0; Molecular formula C₈H₉ClN₂O₃; Molecular weight 216.63 g/mol; m.p. ~215–235°C.

- Comparison : The electron-withdrawing nitro group reduces basicity and stabilizes the ketone moiety, altering reactivity in nucleophilic addition reactions. This compound’s higher melting point reflects stronger intermolecular forces compared to aliphatic piperidine derivatives .

(b) 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride

- Structure : 2-Hydroxyphenyl group.

- Key Data: CAS 72481-17-5; Molecular formula C₈H₁₀ClNO₂; Molecular weight 187.62 g/mol; m.p. 217–220°C.

- Comparison : The hydroxyl group enables chelation and hydrogen bonding, influencing metal ion binding and antioxidant activity. Such derivatives are explored in photodynamic therapy and enzyme inhibition .

(c) 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride

- Structure : 2,6-Difluorophenyl group.

- Key Data: CAS 1210255-19-8; Molecular formula C₈H₈ClF₂NO; Molecular weight 207.6 g/mol.

- Comparison : Fluorine substituents enhance metabolic stability and membrane permeability via increased lipophilicity and reduced polar surface area. This is advantageous in CNS-targeting therapeutics .

Heterocyclic Analogs

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

- Structure : Pyridin-3-yl group.

- Key Data : CAS 93103-00-5; Molecular formula C₇H₉ClN₂O; Molecular weight 172.61 g/mol.

- Comparison : The pyridine ring introduces aromatic nitrogen, altering electronic distribution and enabling π-π stacking interactions. This may enhance binding to enzymes or receptors with aromatic pockets .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis typically involves condensation of 3-methylpiperidine with an α-amino ketone precursor under acidic conditions. Optimization strategies include:

- Temperature control : Maintain 0–5°C during coupling reactions to minimize side products.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.

- Coupling agents : Employ HATU or EDCI for efficient amide bond formation.

- Purification : Stepwise column chromatography (silica gel, 20:1 DCM/MeOH) followed by recrystallization (ethanol/ether mixtures) improves purity (>98%).

- Monitoring : Track reaction progress via TLC (Rf 0.3 in ethyl acetate) .

Advanced: How can researchers resolve contradictory NMR data when characterizing the stereochemistry of this compound?

Answer:

Contradictory NMR signals may arise from dynamic isomerism. Methodological approaches include:

Variable-temperature NMR (VT-NMR) : Conduct experiments from 25°C to -60°C to observe signal coalescence.

2D NMR techniques : Use NOESY to confirm spatial proton relationships and COSY for coupling patterns.

Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis sets).

X-ray crystallography : Definitive stereochemical confirmation via single-crystal analysis, as demonstrated for analogous piperidine derivatives .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

Advanced: What experimental approaches elucidate degradation pathways under accelerated stability conditions?

Answer:

Basic: What safety precautions are critical during laboratory handling?

Answer:

- Engineering controls : Certified fume hoods (≥100 fpm face velocity).

- PPE : Nitrile gloves (≥8 mil), ANSI Z87.1 goggles, and Type 5/6 suits.

- Spill management : Neutralize with 5% acetic acid; absorb with vermiculite/silica.

- Storage : Airtight containers under nitrogen at 2–8°C, segregated from bases.

- Emergency protocols : 15-minute eye irrigation (ANSI eyewash) and medical evaluation .

Advanced: How can computational chemistry predict biological activity of structural analogs?

Answer:

Molecular docking : AutoDock Vina with AMBER99SB-ILDN force fields.

MD simulations : 100 ns runs in TIP3P waterbox to assess binding stability.

QSAR modeling : Gaussian-process regression on datasets (≥50 analogs).

ADMET prediction : SwissADME and ProTox-II for bioavailability/toxicity.

Pharmacophore mapping : Schrödinger’s Phase module with 5-feature hypothesis.

Validate with radioligand binding assays, focusing on piperidine ring conformation .

Basic: What solvent systems optimize recrystallization for high-purity crystals?

Answer:

Advanced: What strategies address low reproducibility in biological assays across labs?

Answer:

Standardize preparation : Lyophilize from pH 7.4 PBS; store at -80°C in aliquots.

Validate stock solutions : Quantitative NMR with maleic acid internal standard.

Assay controls : Include reference agonists/antagonists (e.g., atropine).

Inter-lab calibration : Share LC-MS-certified reference samples.

Statistical alignment : Mixed-effects models to account for batch variations.

Document parameters (cell passage number, serum lot) using FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.